molecular formula C23H18O8 B3011824 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 622797-66-4

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B3011824
CAS No.: 622797-66-4
M. Wt: 422.389
InChI Key: MORQFAVGWVWSHI-WQRHYEAKSA-N
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Description

(Z)-2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic benzofuran derivative characterized by a Z-configured furan-2-ylmethylene substituent at the C2 position and a 3,4,5-trimethoxybenzoate ester at the C6 position.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O8/c1-26-19-9-13(10-20(27-2)22(19)28-3)23(25)30-15-6-7-16-17(12-15)31-18(21(16)24)11-14-5-4-8-29-14/h4-12H,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORQFAVGWVWSHI-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-2-carbaldehyde derivative and a benzofuran-3-one derivative under basic conditions to form the (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran intermediate. This intermediate is then esterified with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Research has shown that derivatives of compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies have indicated that compounds containing the benzofuran moiety demonstrate significant activity against a range of bacterial and fungal strains. The introduction of furan and methoxy groups can enhance this activity by influencing the compound's interaction with microbial targets .

1.2 Anticancer Properties
Compounds like (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that modifications to the benzofuran structure can lead to increased potency against breast cancer cells (MCF7), making it a candidate for further development as an anticancer agent .

1.3 Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has also been explored. Compounds with similar structures have shown promise in reducing inflammation markers in vitro, indicating that (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate may possess similar properties .

Material Science Applications

2.1 Organic Electronics
The unique electronic properties of compounds containing furan and benzofuran rings make them suitable candidates for organic electronic materials. Research into the use of such compounds in organic light-emitting diodes (OLEDs) and organic photovoltaics has been promising, with studies indicating enhanced charge transport capabilities .

2.2 Photovoltaic Devices
The incorporation of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives into photovoltaic devices has been investigated. Their ability to absorb light effectively and facilitate charge separation positions them as valuable components in the development of more efficient solar cells .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial ActivityDemonstrated significant antibacterial effects against Staphylococcus aureus and E. coli strains.
Anticancer EvaluationShowed cytotoxic effects on MCF7 cell lines with IC50 values indicating potential for further drug development.
Material ScienceExplored the use of benzofuran derivatives in OLED applications, highlighting improved efficiency over traditional materials.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and benzofuran moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs (Table 1), focusing on substituent effects, ester group variations, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound ID Substituent at C2 (Z-configuration) Ester Group at C6 Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Acceptors Rotatable Bonds Key Differences vs. Target
Target Furan-2-ylmethylene 3,4,5-Trimethoxybenzoate C₂₆H₂₂O₉ 478.45* 4.2* 9 7 Reference compound
[1] 3-(2-Methoxyphenyl)allylidene 3,4,5-Trimethoxybenzoate C₂₉H₂₄O₈ 500.5 4.8 8 8 Bulkier phenyl substituent; reduced polarity
[2] 3,4,5-Trimethoxybenzylidene Furan-2-carboxylate C₂₆H₂₂O₉ 478.45* 3.9 9 7 Ester-swapped structure; lower logP
[3] 3-Methylthiophen-2-ylmethylene 3,4-Dimethoxybenzoate C₂₄H₂₀O₆S 436.07 4.5 6 6 Thiophene substituent; fewer methoxy groups; higher lipophilicity
[6] 1,3-Benzodioxol-5-ylmethylidene 3,4,5-Trimethoxybenzoate C₂₇H₂₂O₉ 490.5 5.1 9 7 Benzodioxole substituent; higher molecular weight and logP
[7] 2,4,5-Trimethoxyphenylmethylidene Methanesulfonate C₂₀H₂₀O₈S 420.43 2.8 8 5 Sulfonate ester; altered methoxy positions; increased polarity

*Calculated values based on structural analogs.

Key Observations

Thiophene in [3] introduces sulfur-driven lipophilicity (higher XLogP3 = 4.5 vs. 4.2), which may affect membrane permeability . [7] ’s 2,4,5-trimethoxyphenyl substituent alters electronic distribution compared to the target’s 3,4,5-trimethoxybenzoate ester, possibly influencing reactivity .

Ester Group Variations :

  • The target’s 3,4,5-trimethoxybenzoate ester provides three electron-donating methoxy groups, enhancing stability compared to [3] ’s dimethoxybenzoate.
  • [2] ’s furan-2-carboxylate ester reduces logP (3.9 vs. 4.2) due to fewer methoxy groups, suggesting higher aqueous solubility .
  • [7] ’s methanesulfonate ester introduces a polar sulfonate group, drastically lowering logP (2.8) and improving solubility but reducing lipid affinity .

Physicochemical Trends :

  • Molecular Weight : Ranges from 420.43 ([7]) to 500.5 ([1]), with the target (478.45) intermediate. Higher weights correlate with benzodioxole ([6]) or phenyl ([1]) substituents.
  • Rotatable Bonds : Fewer rotatable bonds in [3] (6) and [7] (5) suggest greater rigidity, which may influence conformational stability.

Biological Activity

The compound (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a furan ring, a benzofuran moiety, and a trimethoxybenzoate group. Its molecular formula is C21H20O6C_{21}H_{20}O_6, and it possesses several functional groups that may contribute to its biological activity.

Structural Formula

 Z 2 furan 2 ylmethylene 3 oxo 2 3 dihydrobenzofuran 6 yl 3 4 5 trimethoxybenzoate\text{ Z 2 furan 2 ylmethylene 3 oxo 2 3 dihydrobenzofuran 6 yl 3 4 5 trimethoxybenzoate}

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant properties. The presence of the furan and benzofuran rings in this compound suggests it may scavenge free radicals effectively. A study demonstrated that similar compounds showed up to 80% inhibition of lipid peroxidation at concentrations as low as 50 µM .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Similar benzofuran derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models, these compounds reduced paw edema significantly compared to control groups .

Anticancer Potential

Recent studies have highlighted the anticancer potential of related compounds. For instance, certain benzofuran derivatives were shown to induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the inhibition of specific kinases associated with cell proliferation . The compound may exhibit similar effects due to its structural similarities.

Antiviral Activity

Notably, some furan-containing compounds have been identified as inhibitors of viral proteases. For example, derivatives related to this compound have shown inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the low micromolar range . This positions the compound as a potential candidate for further antiviral drug development.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models of arthritis, administration of a related benzofuran derivative led to a significant reduction in inflammatory markers and joint swelling. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Treatment GroupInflammatory Marker Levels (pg/mL)Joint Swelling (mm)
Control250 ± 308.5 ± 0.5
Compound Group100 ± 203.0 ± 0.3

Case Study 2: Anticancer Activity

A study on the cytotoxic effects of various benzofuran derivatives against breast cancer cell lines found that one derivative exhibited an IC50 value of 15 µM after 48 hours of treatment. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

CompoundIC50 (µM)Mechanism of Action
Benzofuran A15Apoptosis via mitochondrial pathway
Benzofuran B30Cell cycle arrest

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